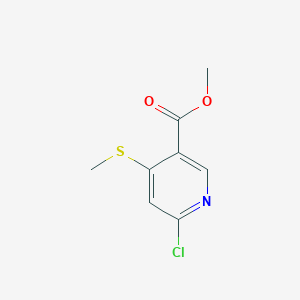

Methyl 6-chloro-4-(methylthio)nicotinate

CAS No.: 1404095-43-7

Cat. No.: VC18295371

Molecular Formula: C8H8ClNO2S

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404095-43-7 |

|---|---|

| Molecular Formula | C8H8ClNO2S |

| Molecular Weight | 217.67 g/mol |

| IUPAC Name | methyl 6-chloro-4-methylsulfanylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO2S/c1-12-8(11)5-4-10-7(9)3-6(5)13-2/h3-4H,1-2H3 |

| Standard InChI Key | AYUNBWHHFXZNTE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1SC)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyridine core with substitutions at positions 4 and 6. The chlorine atom at position 6 and the methylthio (-SCH₃) group at position 4 contribute to its electronic and steric properties, influencing reactivity. The methoxycarbonyl (-COOCH₃) group at position 3 enhances solubility in organic solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1404095-43-7 |

| Molecular Formula | C₈H₈ClNO₂S |

| Molecular Weight | 217.67 g/mol |

| Purity | 95% |

| Storage Temperature | 4–8°C |

| Hazard Statements | H315, H319, H335 |

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of methyl 6-chloro-4-(methylthio)nicotinate typically involves sequential substitution and esterification steps:

| Parameter | Condition |

|---|---|

| Chlorination Reagent | POCl₃ |

| Reaction Temperature | Reflux (~110°C) |

| Esterification Catalyst | H₂SO₄ |

| Yield | Up to 91% |

Reactivity and Functionalization

The compound participates in nucleophilic aromatic substitution (NAS) and oxidation reactions:

-

NAS: The chlorine atom at position 6 can be replaced by amines or alkoxides under basic conditions .

-

Oxidation: The methylthio group oxidizes to sulfoxide or sulfone derivatives using agents like m-CPBA.

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

Methyl 6-chloro-4-(methylthio)nicotinate is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethylated analogs exhibit enhanced metabolic stability and target binding.

Agrochemical Development

The methylthio group contributes to pesticidal activity by disrupting insect acetylcholine receptors. Derivatives of this compound are explored as eco-friendly alternatives to organophosphates.

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, respirator |

| First Aid Measures | Rinse skin/eyes with water |

| Storage | 4–8°C in airtight container |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume